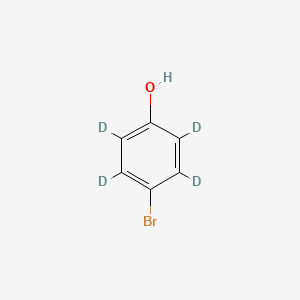

4-Bromophenol-2,3,5,6-D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

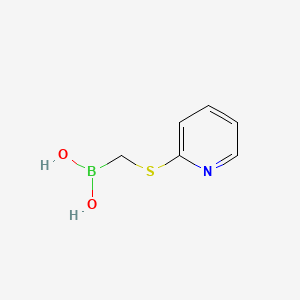

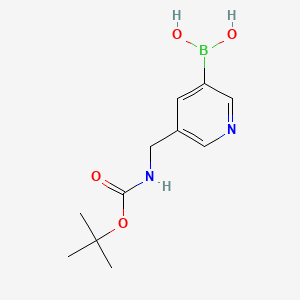

4-Bromophenol-2,3,5,6-D4 is the labelled analogue of 4-Bromophenol . It is a bromophenol containing only hydroxy and bromo substituents that are para to one another . It is used as a reagent in Stille reactions .

Synthesis Analysis

4-Bromophenol is produced by electrophilic halogenation of phenol with bromine . A detailed procedure for the synthesis of p-bromophenol is provided in the Organic Syntheses Procedure .Molecular Structure Analysis

The molecular formula of 4-Bromophenol-2,3,5,6-D4 is C6H5BrO. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications . It is also used in the synthesis of Cu(II), Zn(II), and Hg(II) metal complexes of (E)-Benzo[d][1,3-dioxol-6-ylimino)methyl-4-bromophenol Schiffbase as potential antibacterial agents .Physical And Chemical Properties Analysis

4-Bromophenol is a pinkish-brown crystalline solid . More detailed physical and chemical properties such as boiling point, melting point, and others can be found in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación

Environmental Monitoring

4-Bromophenol-2,3,5,6-D4 can be used as a tracer or reference standard in environmental studies to monitor the presence and concentration of bromophenols in marine ecosystems . Its isotopic labeling allows for precise tracking in sediment and water samples, providing insights into the distribution and ecological impact of brominated compounds.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a stable isotope-labeled analog of 4-bromophenol, which is a building block in the synthesis of various therapeutic agents . Its deuterated form ensures accurate quantification in pharmacokinetic and metabolic studies.

Material Science

The isotopic labeling of 4-Bromophenol-2,3,5,6-D4 makes it valuable in material science for studying the degradation and stability of brominated flame retardants . Researchers can investigate the long-term effects of these compounds on materials and their potential environmental hazards.

Bioactivity Studies

Marine algae-derived bromophenols, including 4-bromophenol, have shown a range of bioactivities such as antimicrobial, anticancer, and anti-diabetic properties . The deuterated version can be used to study these activities with higher precision due to its stable isotopic label.

Analytical Chemistry

As a certified reference material, 4-Bromophenol-2,3,5,6-D4 is crucial in analytical chemistry for calibrating instruments and validating methods . It ensures the reliability and accuracy of analytical data, particularly in complex sample matrices.

Biodegradation Research

This compound is also instrumental in researching the biodegradation pathways of bromophenols . Understanding these pathways is essential for developing strategies to mitigate the environmental impact of these substances.

Synthetic Chemistry

In synthetic chemistry, 4-Bromophenol-2,3,5,6-D4 is used as a reagent in various cross-coupling reactions to synthesize new compounds for medicinal and material science applications .

Functional Food Development

The bioactivities of bromophenols suggest their potential application in functional food. The deuterated 4-bromophenol can be used to explore this application by studying its stability and interaction with other food components .

Safety and Hazards

When handling 4-Bromophenol-2,3,5,6-D4, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Mecanismo De Acción

Target of Action

4-Bromophenol-2,3,5,6-D4 is a bromophenol derivative . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol

Mode of Action

It’s known that bromophenols are used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .

Biochemical Pathways

Bromophenols are known to be involved in electrophilic halogenation of phenol with bromine .

Result of Action

Bromophenols have been detected in human blood and breast milk, raising questions about the use of brominated flame retardants .

Action Environment

It’s known that bromophenols derived from brominated flame retardants (bfrs) are present in human environments .

Propiedades

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFGOTFRPZRKDS-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenol-2,3,5,6-D4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)

![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)